(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1152513-19-3
VCID: VC3038268
InChI: InChI=1S/C12H17FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9H2,1H3
SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)CO)F
Molecular Formula: C12H17FN2O
Molecular Weight: 224.27 g/mol

(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol

CAS No.: 1152513-19-3

Cat. No.: VC3038268

Molecular Formula: C12H17FN2O

Molecular Weight: 224.27 g/mol

* For research use only. Not for human or veterinary use.

(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol - 1152513-19-3

Specification

CAS No. 1152513-19-3
Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
IUPAC Name [3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol
Standard InChI InChI=1S/C12H17FN2O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9H2,1H3
Standard InChI Key ZASYEYNRJJRDFF-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=C(C=C(C=C2)CO)F
Canonical SMILES CN1CCN(CC1)C2=C(C=C(C=C2)CO)F

Introduction

Chemical Identity and Structure

Basic Identification

(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is identified by the following parameters:

ParameterValue
CAS Number1152513-19-3
Molecular FormulaC₁₂H₁₇FN₂O
Molecular Weight224.27 g/mol
IUPAC Name[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]methanol
InChI KeyZASYEYNRJJRDFF-UHFFFAOYSA-N

The compound consists of a benzene ring with three key substituents: a fluorine atom at position 3, a 4-methylpiperazine group at position 4, and a hydroxymethyl group that completes the structure .

Structural Features and Significance

The structural architecture of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol incorporates several pharmacologically relevant features:

  • Fluorinated Aromatic Ring: The fluorine substituent at position 3 enhances metabolic stability by protecting against oxidative metabolism. Fluorine's high electronegativity also influences the electron distribution across the aromatic system, potentially enhancing binding interactions with target proteins .

  • 4-Methylpiperazine Moiety: This basic heterocyclic group introduces important physicochemical properties including:

    • Improved aqueous solubility through its basic nitrogen atoms

    • Potential for salt formation

    • Ability to interact with acidic protein residues through hydrogen bonding or ionic interactions

    • Common pharmacophore found in numerous CNS-active compounds

  • Hydroxymethyl Group: The primary alcohol function provides:

    • A site for additional chemical modifications (esterification, oxidation, etc.)

    • Hydrogen bond donor/acceptor capabilities

    • Potential for metabolic conjugation

The combination of these structural elements creates a molecule with balanced lipophilic and hydrophilic properties, making it suitable for medicinal chemistry applications.

Physical and Chemical Properties

Physical Characteristics

PropertyDescription/Value
Physical StateSolid (at standard conditions)
ColorNot specified in source documents
SolubilityLikely soluble in polar organic solvents (methanol, ethanol, DMSO)
Storage RequirementsRoom temperature
StabilityStable under normal laboratory conditions

Chemical Reactivity

The compound's chemical reactivity is governed by its functional groups:

  • Hydroxyl Group Reactivity: The primary alcohol can undergo typical reactions including:

    • Oxidation to aldehyde or carboxylic acid

    • Esterification

    • Conversion to leaving groups (tosylates, mesylates)

    • Nucleophilic substitution after activation

  • Piperazine Reactivity:

    • The tertiary amine nitrogen (N-methyl substituted) can act as a base or nucleophile

    • Potential for quaternization at the nitrogen

    • Ability to form salts with acids

  • Aromatic Ring Reactivity:

    • The electron-withdrawing effect of the fluorine may deactivate the ring toward electrophilic aromatic substitution

    • The position ortho to fluorine may be susceptible to nucleophilic aromatic substitution under forcing conditions

Applications and Research Significance

Role as a Chemical Building Block

(3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol is classified as an organic building block , indicating its utility in synthetic chemistry, particularly for constructing more complex molecules. The compound's functional groups provide multiple handles for further derivatization:

  • The hydroxymethyl group can serve as a nucleophile or be converted to various electrophiles

  • The piperazine nitrogen can participate in alkylation or acylation reactions

  • The aromatic core can be further functionalized under appropriate conditions

Relation to Structurally Similar Compounds

Examining structurally related compounds provides insight into the potential utility of (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol:

Table 1: Comparison with Structurally Related Compounds

CompoundMolecular FormulaKey Structural DifferencePotential Significance
1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanoneC₁₃H₁₇FN₂OKetone instead of alcoholDifferent hydrogen bonding pattern; altered reactivity
[3-fluoro-4-(4-propylpiperazin-1-yl)phenyl]methanolC₁₄H₂₁FN₂OPropyl vs. methyl on piperazineIncreased lipophilicity; potential blood-brain barrier penetration
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanolC₁₃H₂₀N₂OMethylene spacer; no fluorineDifferent conformation and electronic properties
[4-(4-Methylpiperazin-1-yl)phenyl]methanolC₁₂H₁₈N₂ONo fluorine atomAltered electronic distribution and hydrogen bonding capacity
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methyl acetateC₁₄H₁₉FN₂O₂Acetylated alcoholProdrug potential; different physicochemical properties

Future Research Directions

Synthetic Methodology Development

Opportunities exist for developing improved synthetic routes to (3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)methanol and its derivatives, including:

  • Green chemistry approaches using more environmentally friendly reagents and conditions

  • Flow chemistry methods for continuous production

  • Stereoselective synthesis of chiral derivatives

  • Catalyst development for more efficient transformations

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